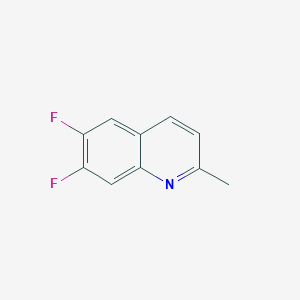

6,7-Difluoro-2-methylquinoline

描述

Structure

3D Structure

属性

IUPAC Name |

6,7-difluoro-2-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N/c1-6-2-3-7-4-8(11)9(12)5-10(7)13-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMOOBWNYVFLKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6,7 Difluoro 2 Methylquinoline

Regiospecific Cyclization Reactions for the Quinoline (B57606) Nucleus Formation

The construction of the quinoline core with precise control over substituent placement is paramount. Several classical and modern synthetic strategies have been adapted and developed to achieve the regiospecific formation of 6,7-difluoro-2-methylquinoline.

Adaptations of Skraup Synthesis and Doebner-von Miller Variations

The Skraup synthesis and its Doebner-von Miller variation are foundational methods for quinoline synthesis. The Skraup reaction involves the condensation of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. iipseries.org In the context of this compound, 3,4-difluoroaniline (B56902) serves as the key starting material. The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to furnish the quinoline ring. iipseries.org

The Doebner-von Miller reaction offers a modification by using α,β-unsaturated aldehydes or ketones, which can be formed in situ. For the synthesis of 2-methylquinolines, crotonaldehyde (generated from paraldehyde) is a common reactant. These classical methods, while historically significant, often require harsh reaction conditions and can lead to mixtures of products, necessitating careful optimization for specific difluorinated targets.

Pfitzinger Reaction Analogues Utilizing 5,6-Difluoroisatin Precursors

The Pfitzinger reaction provides an alternative route to quinoline-4-carboxylic acids from isatin and a carbonyl compound under basic conditions. wikipedia.org For the synthesis of this compound derivatives, 5,6-difluoroisatin is a critical precursor. The reaction of 5,6-difluoroisatin with a compound containing a reactive methylene group, such as acetone, in the presence of a base like potassium hydroxide, leads to the formation of this compound-4-carboxylic acid. researchgate.net Subsequent decarboxylation can then yield the target this compound. The mechanism involves the base-catalyzed hydrolysis of the isatin to an amino acid intermediate, which then condenses with the carbonyl compound, followed by cyclization and dehydration. wikipedia.org

| Reactant 1 | Reactant 2 | Product | Key Features |

|---|---|---|---|

| 5,6-Difluoroisatin | Acetone | This compound-4-carboxylic acid | Forms the quinoline ring and introduces the methyl group at the 2-position and a carboxylic acid at the 4-position. |

Transition Metal-Catalyzed Annulation Strategies (e.g., Co(III), Cu, Rh-catalyzed)

Modern synthetic chemistry has seen the emergence of powerful transition metal-catalyzed C-H activation and annulation reactions for the construction of heterocyclic systems. rsc.orgnih.gov These methods offer high atom and step economy. For the synthesis of quinolines, catalysts based on cobalt, copper, and rhodium have been employed to facilitate the annulation of anilines with alkynes or other coupling partners. While specific examples for the direct synthesis of this compound are not extensively detailed in the provided results, the general principle involves the directed C-H activation of a difluoroaniline derivative followed by coupling and cyclization with a suitable partner to form the quinoline ring.

Radical Cascade Cyclization Approaches for Difluorinated Heterocycles

Radical cascade cyclizations have emerged as a potent tool for the synthesis of complex heterocyclic structures, including fluorinated quinolines. acs.orgnih.govacs.org These reactions often proceed under mild conditions, for instance, using visible light photoredox catalysis. acs.orgnih.govacs.org A general approach might involve the generation of a radical from a suitably functionalized difluoroaniline derivative, which then undergoes an intramolecular cyclization onto an appended unsaturated moiety to form the quinoline ring. This methodology is particularly useful for accessing gem-difluorinated fused quinolines. acs.orgnih.govacs.org

Post-Synthetic Fluorination Strategies on Pre-formed Quinoline Scaffolds

An alternative to constructing the difluorinated quinoline ring from scratch is to introduce the fluorine atoms onto a pre-existing quinoline scaffold. This approach, known as late-stage fluorination, is of significant interest in medicinal chemistry for the rapid generation of analog libraries. Various electrophilic and nucleophilic fluorinating reagents can be employed for this purpose. The regioselectivity of the fluorination is dictated by the electronic properties of the quinoline ring and the nature of the fluorinating agent. For instance, electrophilic fluorinating agents will preferentially react at electron-rich positions, while nucleophilic fluorination is typically employed on activated (e.g., halogenated) quinoline precursors.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. gcande.org In the context of this compound synthesis, this translates to the use of safer solvents, energy-efficient reaction conditions, and the development of catalytic processes that reduce waste. rsc.orgnih.gov

Key aspects of green approaches include:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives like water or ethanol. rsc.org

Catalysis: Employing catalysts to enable reactions to proceed under milder conditions and with higher selectivity, thereby reducing energy consumption and by-product formation. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov

Energy Efficiency: Utilizing methods like microwave irradiation or continuous flow reactors to reduce reaction times and energy usage. nih.gov

For example, a continuous reaction for the synthesis of 2-methylquinoline (B7769805) compounds has been developed using a heterogeneous catalyst and green solvents, which aligns with green chemistry principles by avoiding strong acids and oxidants. rsc.org

| Green Chemistry Principle | Application in Quinoline Synthesis | Example |

|---|---|---|

| Prevention of Waste | Optimizing reactions to minimize by-products. | High-yield catalytic reactions. |

| Atom Economy | Designing syntheses where the maximum proportion of reactants is incorporated into the product. | Addition and annulation reactions. |

| Use of Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with water, ethanol, or performing solvent-free reactions. rsc.orgnih.gov | Reactions in aqueous media or under solvent-free conditions. rsc.org |

| Design for Energy Efficiency | Using ambient temperature and pressure conditions or alternative energy sources like microwaves. nih.gov | Microwave-assisted synthesis. nih.gov |

| Use of Catalysis | Employing catalytic amounts of reagents instead of stoichiometric ones. rsc.org | Transition metal-catalyzed and biocatalytic methods. rsc.org |

Solvent-Free Reactions

Solvent-free synthesis represents a significant advancement in green chemistry, minimizing waste and often reducing reaction times. The Friedländer annulation, a classic method for quinoline synthesis involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, has been adapted for solvent-free conditions using various catalysts. mdpi.comnih.gov

One effective approach involves mixing a 2-aminoaryl ketone with an enolizable ketone and a catalyst, followed by heating. For the synthesis of this compound, the theoretical precursors would be 2-amino-4,5-difluoroacetophenone and acetone. Research has shown that catalysts like caesium iodide can efficiently promote this type of condensation under thermal, solvent-free conditions. mdpi.com Similarly, solid acid catalysts have demonstrated high efficacy. For instance, Brønsted acid functionalized graphitic carbon nitride (g-C3N4-(CH2)3-SO3H) has been used as a metal-free, heterogeneous catalyst for the Friedländer synthesis, achieving high yields at 100 °C under solventless conditions. nih.gov The short reaction times and high yields make these solvent-free procedures a green alternative to traditional methods. mdpi.com

| Catalyst System | Reaction Type | Conditions | Typical Yield |

| Caesium Iodide | Friedländer Condensation | Thermal, Solvent-Free | Good to Excellent |

| Ionic Liquid [bmim]HSO₄ | Friedländer Condensation | Solvent-Free | Up to 100% mdpi.com |

| g-C₃N₄-(CH₂)₃-SO₃H | Friedländer Annulation | 100 °C, Solvent-Free | High nih.gov |

Photocatalytic Methods and Dehydrogenative Oxidative Cyclization

Modern synthetic strategies increasingly employ photocatalysis and oxidative cyclization, which offer mild and efficient pathways to complex molecules. While specific applications of these methods for the direct synthesis of this compound are not extensively documented, the principles have been broadly applied to quinoline synthesis.

Photocatalytic Methods: Visible-light photocatalysis provides a green and efficient way to drive chemical reactions. mdpi.com For quinoline synthesis, photocatalytic approaches often involve the dehydrogenation of N-alkyl anilines to form an imine intermediate, which then undergoes a Povarov-type [4+2] cycloaddition, followed by oxidation to the quinoline. acs.orgnih.gov Dual catalyst systems, combining a photocatalyst (like Ru or Ir complexes) with a proton reduction cocatalyst, can achieve this transformation without a sacrificial oxidant, producing H₂ as the only byproduct under very mild conditions. acs.orgnih.gov Another strategy involves the visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols, using an organic dye like anthraquinone as the catalyst and DMSO as the oxidant. organic-chemistry.org

Dehydrogenative Oxidative Cyclization: This strategy involves the formation of C-C and C-N bonds through C-H activation, often catalyzed by transition metals. mdpi.com Quinolines can be synthesized via the dehydrogenative coupling of 2-aminobenzyl alcohols with ketones or secondary alcohols. organic-chemistry.orgresearchgate.net Catalysts based on earth-abundant metals like cobalt have proven effective for these transformations, offering an environmentally benign approach. acs.orgnih.gov For instance, Co(OAc)₂·4H₂O catalyzes the dehydrogenative cyclization of 2-aminoaryl alcohols and ketones to afford a variety of substituted quinolines in good to excellent yields. nih.gov Palladium-catalyzed oxidative annulation of anilines with allyl alcohols is another powerful method for assembling functionalized 2-substituted quinolines. mdpi.com

| Method | Reactants | Catalyst/Conditions | Key Features |

| Photocatalytic Povarov Reaction | N-Alkyl Anilines | Ru/Ir Photocatalyst, Visible Light | Oxidant-free, H₂ byproduct acs.orgnih.gov |

| Photocatalytic Oxidative Cyclization | 2-Aminobenzyl Alcohols + Secondary Alcohols | Anthraquinone, Visible Light, DMSO | Room temperature synthesis organic-chemistry.org |

| Dehydrogenative Cyclization | 2-Aminoaryl Alcohols + Ketones | Co(OAc)₂·4H₂O | Ligand-free, mild conditions acs.orgnih.gov |

| Oxidative Annulation | Anilines + Allyl Alcohols | Palladium Catalyst | Allylic C-H activation mdpi.com |

Reusable Catalyst Systems

The development of reusable catalysts is crucial for sustainable and cost-effective chemical manufacturing. In the context of quinoline synthesis, several heterogeneous and recyclable catalytic systems have been developed for the Friedländer reaction and other cyclization strategies.

Solid acid catalysts are particularly noteworthy for their reusability. Brønsted acid-functionalized catalysts, such as MIL-53(Al)-SO₃H and sulfonated graphitic carbon nitride (g-C₃N₄-CO-(CH₂)₃-SO₃H), have been employed in the Friedländer synthesis. nih.gov These catalysts can be easily recovered from the reaction mixture by filtration, reactivated, and reused for multiple cycles with only a slight decrease in activity. nih.govtubitak.gov.tr Similarly, ionic liquids used as catalysts in solvent-free Friedländer reactions can be recycled and reused, maintaining high efficiency. mdpi.com In dehydrogenative coupling reactions, heterogeneous catalysts like cobalt oxide or transition metal oxides supported on bismutite (Bi₂O₂CO₃) have shown good activity and recyclability for the synthesis of quinolines from anilines and diols under aerobic conditions. rsc.org

| Catalyst | Synthesis Method | Reusability |

| g-C₃N₄-CO-(CH₂)₃-SO₃H | Friedländer Annulation | Recovered by filtration, reusable for multiple cycles nih.gov |

| MIL-53(Al)-SO₃H | Friedländer Synthesis | Reusable with good activity nih.gov |

| Ionic Liquid [Msim][OOCCCl₃] | Friedländer Synthesis | Recyclable and reusable with high efficiency mdpi.com |

| TMO/Bi₂O₂CO₃ | Oxidative Dehydrogenative Coupling | Recyclable under aerobic conditions rsc.org |

Enantioselective Synthesis of Chiral Derivatives

The parent this compound molecule is achiral. However, its reduction can generate chiral derivatives, most notably 1,2,3,4-tetrahydroquinolines, which are prevalent scaffolds in bioactive molecules. dicp.ac.cn Asymmetric hydrogenation is a primary method for accessing these chiral compounds with high enantioselectivity. nih.gov

This transformation is typically achieved using a chiral transition-metal catalyst, such as complexes of Iridium, Rhodium, or Ruthenium, coordinated to a chiral ligand. nih.govnih.govrsc.org The catalyst facilitates the addition of hydrogen across the C=N bond of the quinoline ring, creating a stereocenter at the C2 position. The choice of catalyst, ligand, and solvent can be crucial for achieving high yields and enantiomeric excess (ee). For example, Ir-catalyzed asymmetric hydrogenation of quinoxalines, a related N-heterocycle, can produce both enantiomers of the corresponding tetrahydroquinoxaline in high yield and ee by simply changing the solvent system. nih.gov A similar biomimetic approach using a chiral and regenerable NAD(P)H model in the presence of an achiral acid has been developed for the asymmetric reduction of 2-functionalized quinolines, affording chiral tetrahydroquinolines with up to 99% ee. dicp.ac.cn

The resulting chiral 2-methyl-1,2,3,4-tetrahydroquinoline derivatives are valuable building blocks for the synthesis of complex pharmaceutical targets. dicp.ac.cnnih.gov

| Reaction Type | Substrate | Catalyst System | Product | Enantioselectivity (ee) |

| Asymmetric Hydrogenation | 2-Substituted Quinolines | Chiral Ir, Rh, or Ru complexes | Chiral 2-Substituted Tetrahydroquinolines | Good to Excellent (>90%) |

| Biomimetic Reduction | 2-Functionalized Quinolines | Chiral NAD(P)H model + Achiral Acid | Chiral 2-Functionalized Tetrahydroquinolines | Up to 99% dicp.ac.cn |

| Asymmetric Hydrogenation | 2-Quinolones | Ru(II)-NHC Complex | Chiral 3,4-Dihydro-2-quinolones | Moderate to Excellent nih.gov |

Reactivity and Functionalization Pathways of 6,7 Difluoro 2 Methylquinoline

Electrophilic Aromatic Substitution (EAS) Patterns on the Fluorinated Quinoline (B57606) System

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the aromatic ring, leading to the replacement of a hydrogen atom. libretexts.org In the 6,7-difluoro-2-methylquinoline system, the reactivity towards EAS is significantly reduced compared to benzene (B151609). This deactivation arises from two primary factors: the electron-withdrawing nature of the quinoline's nitrogen atom, which deactivates the entire heterocyclic system, and the strong inductive electron-withdrawing effect of the two fluorine atoms on the carbocyclic ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluorine-Substituted Positions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for this compound, targeting the electron-deficient positions bearing the fluorine atoms. libretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a leaving group (in this case, fluoride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The presence of the electron-withdrawing quinoline ring system is crucial as it stabilizes this negative charge, facilitating the reaction. libretexts.org

In the context of SNAr, fluorine is an excellent leaving group because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. youtube.comyoutube.com

Research on related fluoroquinolone structures indicates that the C-7 position is generally more reactive towards nucleophilic displacement than the C-6 position. This regioselectivity is exploited in the synthesis of many fluoroquinolone derivatives where amines, alcohols, and thiols are introduced at this position. For instance, there are established plans to synthesize novel fluoroquinolone derivatives by substituting the fluorine atom at the 7-position with a piperazine (B1678402) heterocycle. mdpi.com

| Nucleophile Class | Example Nucleophile | Potential Product at C-7 |

| Amines | Piperazine | 7-(Piperazin-1-yl)-6-fluoro-2-methylquinoline |

| Morpholine | 7-(Morpholin-4-yl)-6-fluoro-2-methylquinoline | |

| Primary/Secondary Amines (R₂NH) | 7-(Dialkylamino)-6-fluoro-2-methylquinoline | |

| Alcohols/Phenols | Sodium Methoxide (NaOMe) | 7-Methoxy-6-fluoro-2-methylquinoline |

| Sodium Phenoxide (NaOPh) | 7-Phenoxy-6-fluoro-2-methylquinoline | |

| Thiols | Sodium Thiophenoxide (NaSPh) | 7-(Phenylthio)-6-fluoro-2-methylquinoline |

Transformations at the C-2 Methyl Group: Side-Chain Functionalization

The methyl group at the C-2 position of the quinoline ring (a quinaldine (B1664567) derivative) exhibits significant reactivity. nih.gov The protons of this methyl group are acidic due to their position alpha to the imine-like C=N bond within the pyridine (B92270) ring, allowing for deprotonation and subsequent reactions with electrophiles.

The acidic nature of the C-2 methyl protons facilitates base-catalyzed aldol-type condensation reactions with various aldehydes, particularly aromatic aldehydes. youtube.com In this reaction, the methyl group is deprotonated to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting alcohol intermediate yields a styryl-substituted quinoline. This pathway is a straightforward method for extending the conjugation of the quinoline system and introducing diverse aryl groups.

General Reaction Scheme: this compound + ArCHO → 6,7-Difluoro-2-styrylquinoline + H₂O

| Aromatic Aldehyde (ArCHO) | Resulting Styryl Derivative |

| Benzaldehyde | 6,7-Difluoro-2-(2-phenylethenyl)quinoline |

| 4-Methoxybenzaldehyde | 6,7-Difluoro-2-[2-(4-methoxyphenyl)ethenyl]quinoline |

| 4-Nitrobenzaldehyde | 6,7-Difluoro-2-[2-(4-nitrophenyl)ethenyl]quinoline |

| 2-Furaldehyde | 6,7-Difluoro-2-[2-(furan-2-yl)ethenyl]quinoline |

The C-2 methyl group can be oxidized to various functional groups, most notably a carboxylic acid. The oxidation of 2-methylquinoline (B7769805) (quinaldine) to quinoline-2-carboxylic acid (quinaldic acid) is a well-known transformation. youtube.com However, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) must be used with care, as they can potentially cleave the benzene ring under harsh conditions. youtube.com Selenium dioxide (SeO₂) is another reagent often used to oxidize such methyl groups to aldehydes.

Conversely, the reduction of the C-2 methyl group is not a common transformation. The aromatic quinoline system itself is relatively resistant to reduction, requiring strong conditions such as catalytic hydrogenation, which would likely reduce the pyridine ring before affecting the methyl group.

Modern synthetic methods allow for the direct functionalization of the C(sp³)–H bonds of the C-2 methyl group. An efficient, metal-free strategy has been developed for the synthesis of complex quinoline derivatives from 2-methylquinolines and 2-styrylanilines. nih.gov This reaction proceeds via a tandem cyclization strategy, avoiding the need for transition metals and offering an environmentally friendly approach to form new C-C and C-N bonds, ultimately yielding highly functionalized quinoline structures. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., C-H Functionalization, Buchwald-Hartwig, Suzuki, Sonogashira)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds, and they are widely applied to functionalize heterocyclic scaffolds. mdpi-res.commdpi.commdpi.com

Direct cross-coupling reactions involving the C-F bonds of this compound are challenging, as C-F bond activation typically requires harsh conditions or specialized catalytic systems. More commonly, these reactions are applied to quinolines bearing more reactive halides (Cl, Br, I) or triflates.

C-H Functionalization: Direct C-H functionalization is an attractive strategy that avoids pre-functionalization of the substrate. nih.gov For the quinoline scaffold, transition metal catalysts (e.g., palladium, rhodium, iridium) can selectively activate C-H bonds. The nitrogen atom often acts as a directing group, favoring functionalization at the C-8 position. While specific studies on this compound are limited, the principles suggest that C-8 arylation, alkenylation, or acylation could be achievable under appropriate catalytic conditions. nih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between an aryl halide/triflate and an amine. wikipedia.orgrug.nl While direct amination at the C-F positions is not typical for this reaction, it could be applied to a derivative of this compound where a fluorine has been converted to a more reactive group (e.g., triflate) or where a different position has been halogenated. This method has been successfully used for the amination of various halogenated quinoline derivatives. rsc.orgscienceopen.com

Suzuki and Sonogashira Reactions: The Suzuki-Miyaura coupling (using boronic acids) and the Sonogashira coupling (using terminal alkynes) are palladium-catalyzed reactions for forming C-C single and C-C triple bonds, respectively. researchgate.net As with the Buchwald-Hartwig reaction, these methods are most effective with aryl bromides, iodides, or triflates. Their application to this compound would likely require prior modification of the substrate to introduce a suitable leaving group for the cross-coupling cycle. The Suzuki reaction, for example, has been used for the site-selective arylation of dichloroquinoxaline, demonstrating its utility in functionalizing nitrogen-containing heterocycles. researchgate.net

Ring Functionalization through C-H Activation

Currently, there is no specific information available in the peer-reviewed scientific literature detailing the ring functionalization of this compound through C-H activation. General methods for quinoline C-H activation typically rely on transition metal catalysis (e.g., palladium, rhodium, ruthenium), often guided by directing groups to achieve regioselectivity. The high electron deficiency of the 6,7-difluoroquinoline (B156812) core, however, makes such transformations challenging, and dedicated studies on this specific substrate have not been reported.

Photochemical and Electrochemical Reactivity of the Difluoroquinoline System

Specific experimental data on the photochemical and electrochemical reactivity of this compound is not available in the current body of scientific literature. While studies on other fluoroquinolones indicate a potential for photochemical reactions involving the C-F bond, the specific absorption spectra, emission properties, quantum yields, and photoproducts for this compound have not been determined. Furthermore, no studies reporting its cyclic voltammetry or other electrochemical measurements have been published, meaning its redox potentials and electrochemical behavior are unknown.

Mechanistic Investigations of Chemical Transformations Involving 6,7 Difluoro 2 Methylquinoline

Kinetic and Thermodynamic Characterization of Reaction Pathways

A comprehensive understanding of the kinetic and thermodynamic parameters of a chemical reaction is paramount for its practical application and optimization. This includes the determination of reaction rates, activation energies, and the heats of reaction and formation. Such data provides insight into the feasibility and spontaneity of a reaction, as well as the stability of reactants, intermediates, and products.

While the synthesis and reactions of 6,7-Difluoro-2-methylquinoline and its derivatives are of significant interest, detailed kinetic and thermodynamic data for these transformations are not extensively reported in the available scientific literature. The determination of these parameters would typically involve experimental techniques such as spectroscopy to monitor the concentration of species over time at various temperatures, and calorimetry to measure heat changes.

In the absence of specific experimental data for this compound, a general approach to understanding the reaction pathways would involve:

Reaction Rate Studies: Measuring the change in concentration of reactants or products as a function of time to determine the rate law and rate constants.

Activation Energy Determination: Studying the effect of temperature on the reaction rate to calculate the activation energy (Ea) using the Arrhenius equation. This provides information about the energy barrier that must be overcome for the reaction to occur.

Thermodynamic Measurements: Employing techniques like differential scanning calorimetry (DSC) or isothermal titration calorimetry (ITC) to determine the enthalpy (ΔH) and entropy (ΔS) of reaction, which in turn allows for the calculation of the Gibbs free energy change (ΔG). A negative ΔG indicates a spontaneous process.

Such studies would be invaluable for optimizing reaction conditions, such as temperature, pressure, and catalyst choice, to maximize the yield and selectivity of desired products in transformations involving this compound.

Identification and Characterization of Reaction Intermediates

The elucidation of a reaction mechanism often hinges on the successful identification and characterization of transient intermediates. These species, though often short-lived, provide a snapshot of the reaction's progress and are critical to confirming a proposed pathway.

In the context of the synthesis of derivatives of this compound, a notable example is the formation of methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. The reaction pathway for this transformation involves several key intermediates that have been identified. The process begins with the reaction of 3,4-difluorophenyl isothiocyanate with the carbanion of dimethyl malonate. mdpi.com

The proposed reaction pathway includes the following steps and intermediates:

Nucleophilic Addition: The initial step is the nucleophilic addition of the dimethyl malonate carbanion to the thiocyanate (B1210189) group of 3,4-difluorophenyl isothiocyanate. This forms a transient intermediate.

Benzylation: This intermediate is then benzylated with 4-fluorobenzyl chloride. mdpi.com

Cyclization: The resulting 4-fluorobenzyl sulfide (B99878) derivative undergoes an intramolecular cyclization to form the final quinoline (B57606) ring system. This cyclization is considered a type of intramolecular electrophilic substitution. mdpi.com

The characterization of these intermediates is typically achieved through a combination of spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information about the intermediates.

Mass Spectrometry (MS): This technique helps in determining the molecular weight and fragmentation pattern of the intermediates.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the intermediate species.

The isolation of these intermediates can be challenging due to their inherent instability. In many cases, they are generated and consumed in situ and their presence is inferred from the final product and by analogy to similar well-understood reactions.

Isotopic Labeling Studies to Elucidate Reaction Mechanisms

Isotopic labeling is a powerful technique for tracing the fate of specific atoms throughout a chemical reaction, thereby providing unambiguous evidence for a proposed mechanism. This method involves replacing an atom in a reactant with one of its isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C). The position of the isotopic label in the product molecule can then be determined using techniques like mass spectrometry or NMR spectroscopy.

While specific isotopic labeling studies on this compound are not prominently featured in the literature, the principles of this methodology are widely applied in the study of reaction mechanisms involving related compounds, such as fluoroquinolones. For instance, the use of fluorine-18 (B77423) (¹⁸F), a positron-emitting radioisotope, has been employed in the labeling of fluoroquinolone antimicrobial agents to study their biodistribution. In one study, [¹⁸F]CP 99,219, a fluoroquinolone, was prepared via a ¹⁸F for ¹⁹F exchange. nih.gov This demonstrates the feasibility of isotopic labeling within the fluoroquinoline scaffold.

A hypothetical application of isotopic labeling to elucidate the mechanism of a reaction involving this compound could involve:

Deuterium Labeling: To probe the role of C-H bond cleavage in a reaction, a specific hydrogen atom could be replaced with deuterium. A slower reaction rate with the deuterated compound (a kinetic isotope effect) would suggest that C-H bond breaking is part of the rate-determining step.

Carbon-13 Labeling: To trace the carbon skeleton during a rearrangement or cyclization reaction, a specific carbon atom in a precursor could be enriched with ¹³C. The position of the ¹³C in the final this compound product would reveal how the carbon framework was assembled.

Nitrogen-15 Labeling: In the synthesis of the quinoline ring, starting from an aniline (B41778) derivative, labeling the nitrogen atom with ¹⁵N would confirm its incorporation into the heterocyclic ring.

These types of studies provide detailed mechanistic insights that are often unattainable through other experimental methods.

Solvent Effects and Catalysis in Reaction Mechanism Control

The choice of solvent and catalyst can profoundly influence the rate, selectivity, and even the mechanism of a chemical reaction. Solvents can affect the stability of reactants, transition states, and products through various interactions, such as polarity, hydrogen bonding, and solubility. Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate.

In the synthesis of a derivative of this compound, specific solvents and thermal conditions are employed to control the reaction. For example, the deprotonation of dimethyl malonate is carried out in acetonitrile. mdpi.com The subsequent cyclization step is performed by heating in diphenyl ether at high temperatures (145–148 °C). mdpi.com The use of a high-boiling solvent like diphenyl ether is crucial for achieving the necessary temperature for the intramolecular cyclization to occur efficiently. These conditions also facilitate the removal of methanol, a byproduct of the reaction, which can help drive the equilibrium towards the product side. mdpi.com

The role of solvents in controlling reaction mechanisms can be summarized as follows:

| Solvent Property | Effect on Reaction Mechanism |

| Polarity | Polar solvents can stabilize charged intermediates and transition states, potentially accelerating reactions that proceed through such species. |

| Protic vs. Aprotic | Protic solvents can participate in hydrogen bonding, which can either stabilize or destabilize certain species, thereby influencing the reaction pathway. Aprotic solvents do not have this capability. |

| Coordinating Ability | Solvents can coordinate to metal catalysts, influencing their reactivity and selectivity. |

Catalysis also plays a pivotal role in quinoline synthesis. While the specific synthesis of this compound may not always employ a catalyst, many related quinoline syntheses do. For example, palladium-catalyzed cross-coupling reactions are often used to introduce substituents onto the quinoline ring. The choice of catalyst, along with the ligands and reaction conditions, can be fine-tuned to achieve the desired transformation with high efficiency and selectivity.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of Derived Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures and Conformational Analysis (e.g., ¹H, ¹³C, ¹⁹F NMR, 2D NMR)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated quinoline (B57606) derivatives. azom.com The presence of the magnetically active ¹⁹F nucleus, in addition to ¹H and ¹³C, provides a powerful probe into the electronic environment of the molecule. ed.ac.uk

In the analysis of derivatives such as Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, a complete assignment of proton and carbon signals is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. mdpi.com

¹H NMR: The proton spectrum provides information on the number and connectivity of hydrogen atoms. For instance, in the aforementioned derivative, the hydroxyl proton appears as a characteristic downfield signal at 13.16 ppm, while the aromatic protons exhibit complex splitting patterns due to both H-H and H-F couplings (³JH-F and ⁴JH-F). mdpi.com

¹³C NMR: The carbon spectrum reveals the chemical environment of each carbon atom. The signals for the C-OH and carbonyl carbons are typically observed in the downfield region (167.73 and 171.04 ppm, respectively). mdpi.com The presence of fluorine atoms introduces C-F spin-spin couplings, which are invaluable for assignment. Direct one-bond couplings (¹JC-F) are large (245.5–257.5 Hz), while couplings over two or more bonds (²JC-F, ³JC-F) are significantly smaller (15.2–21.4 Hz for ²JC-F). mdpi.com

¹⁹F NMR: As a highly sensitive nucleus with a wide chemical shift range, ¹⁹F NMR is particularly informative for fluorinated compounds. ed.ac.uk For the 6,7-difluoro substituted ring, distinct signals are observed for C⁶-F and C⁷-F. In the case of Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, which also contains a 4-fluorobenzyl group, three distinct fluorine signals appear at -137.06 ppm (C⁶F), -127.02 ppm (C⁷F), and -115.23 ppm (C¹⁵F). mdpi.com

2D NMR: Techniques such as ¹H-¹H COSY (Correlation Spectroscopy) and ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing connectivity. mdpi.com COSY spectra map out proton-proton coupling networks, while HMBC spectra reveal long-range correlations between protons and carbons (typically over 2-3 bonds), allowing for the unambiguous assignment of quaternary carbons and piecing together the molecular framework. nih.gov

The comprehensive data obtained from these NMR experiments allow for a detailed conformational and architectural analysis of derived systems.

Table 1: Representative NMR Data for Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate in CDCl₃ mdpi.com

| Nucleus | Chemical Shift (δ, ppm) | Description | Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H | 13.16 | s, 1H, OH | |

| ¹H | 7.92 | dd, 1H, C⁵H | ³JH-F = 10.2, ⁴JH-F = 9.0 |

| ¹H | 7.57 | dd, 1H, C⁸H | ³JH-F = 11.0, ⁴JH-F = 7.3 |

| ¹³C | 171.04 | MeOC=O | |

| ¹³C | 167.73 | C-OH | |

| ¹⁹F | -127.02 | C⁷F | |

| ¹⁹F | -137.06 | C⁶F |

High-Resolution Mass Spectrometry in Mechanistic Studies and Product Identification

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for confirming the elemental composition of newly synthesized 6,7-Difluoro-2-methylquinoline derivatives and for gaining insight into reaction mechanisms. By providing highly accurate mass measurements, HRMS allows for the determination of molecular formulas and the identification of reaction products and intermediates.

In the characterization of Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, mass spectrometry confirmed the molecular weight of the product. mdpi.com The mass spectrum showed a molecular ion peak (M⁺) at m/z 379, corresponding to the molecular formula C₁₈H₁₂F₃NO₃S. Furthermore, the observation of fragment ions provides structural information; for example, the detection of a maximum intensity ion at m/z 109 corresponds to the 4-fluorobenzyl fragment, confirming its incorporation into the final structure. mdpi.com

In mechanistic studies, HRMS can be used to detect transient intermediates or byproducts, providing evidence for proposed reaction pathways. The precise mass data helps to distinguish between compounds with the same nominal mass but different elemental compositions, which is crucial when tracing the course of complex chemical transformations.

X-ray Diffraction Analysis of Single Crystals of this compound Derivatives and Co-crystals

X-ray diffraction (XRD) on single crystals provides the most definitive structural information, offering a three-dimensional map of electron density in the solid state. This technique is used to determine precise bond lengths, bond angles, and torsional angles, confirming the absolute connectivity and stereochemistry of a molecule. For derivatives of this compound, single-crystal XRD would be the gold standard for structural proof.

The analysis of fluorinated heterocyclic compounds by XRD can also reveal subtle, non-covalent interactions that dictate crystal packing, such as hydrogen bonds and halogen bonds. rsc.org In fluorinated systems, interactions involving fluorine atoms, such as F⋯O contacts, can play a significant role in the supramolecular assembly. rsc.org

While a specific crystal structure for a this compound derivative is not detailed in the provided sources, the analysis of related indeno[2,1-c]quinoline systems demonstrates the power of the technique. researchgate.net Such an analysis yields precise unit cell parameters and the space group, which define the crystal lattice.

The formation of co-crystals, where the derivative crystallizes with another molecule (a coformer), can also be studied. mdpi.com X-ray diffraction is essential for characterizing these new solid forms and understanding the intermolecular interactions between the components.

Table 2: Representative Data Obtained from Single-Crystal X-ray Diffraction Analysis

| Parameter | Description | Example Value (Hypothetical) |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | Describes the symmetry of the unit cell. | P2₁/n |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 20.79, b = 7.48, c = 10.78 |

| β (°) | The angle of the unit cell axis. | 93.96° |

| Volume (ų) | The volume of the unit cell. | 1674.8 |

Vibrational Spectroscopy (IR, Raman) for Probing Molecular Interactions and Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a rapid and non-destructive method for identifying functional groups within a molecule and probing its environment. nih.govmdpi.com These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes. nih.gov

For derivatives of this compound, IR spectroscopy is used to confirm the presence of key functional groups. mdpi.com For example, the synthesis of 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives can be monitored by observing the characteristic stretching frequencies of carbonyl (C=O) and hydroxyl (O-H) groups. nih.gov The C-F bonds in the 6,7-difluoro positions also give rise to characteristic vibrations.

Theoretical calculations, often using Density Functional Theory (DFT), can be employed to compute the vibrational frequencies of a proposed structure. nih.govnih.gov Comparing the calculated spectrum with the experimental FTIR and Raman spectra aids in the assignment of complex vibrational modes and confirms the molecular structure. nih.gov Deviations between experimental and theoretical frequencies can provide insight into intermolecular interactions, such as hydrogen bonding, within the sample. nih.gov

Table 3: Typical IR Absorption Frequencies for Functional Groups in Quinoline Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretching | 3200 - 3600 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=O (carbonyl) | Stretching | 1650 - 1750 |

| C=C / C=N (ring) | Stretching | 1450 - 1650 |

| C-F | Stretching | 1000 - 1400 |

Chiroptical Spectroscopy for Enantiomeric Characterization (if applicable)

When derivatives of this compound are synthesized as chiral molecules, chiroptical spectroscopy becomes a critical tool for their characterization. These techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light.

Circular Dichroism (CD) spectroscopy is a primary method for this purpose. A CD spectrum provides information about the absolute configuration (R/S) of a chiral center and can also be used to study the conformational properties of molecules in solution. For a series of related enantiomers, a consistent relationship between the sign of the CD signal (positive or negative Cotton effect) and the absolute configuration can often be established. nih.gov

The enantiomeric excess (ee), a measure of the purity of a chiral sample, is typically determined using chiral High-Performance Liquid Chromatography (HPLC). nih.gov However, chiroptical methods, combined with computational predictions, can provide an unambiguous assignment of the absolute configuration for each separated enantiomer. nih.gov While specific examples for chiral this compound derivatives are not provided in the search results, these established techniques would be directly applicable should such chiral compounds be synthesized.

Theoretical and Computational Chemistry Studies of 6,7 Difluoro 2 Methylquinoline

Computational chemistry provides a powerful lens for examining the molecular properties and reactivity of 6,7-Difluoro-2-methylquinoline. Through various theoretical models and simulations, researchers can predict its electronic behavior, reaction tendencies, and interactions at an atomic level, offering insights that complement experimental findings.

Applications and Potential Research Avenues of 6,7 Difluoro 2 Methylquinoline in Non Biomedical Fields

Development in Advanced Materials Science

The incorporation of fluorinated heterocyclic compounds is a well-established strategy for developing high-performance materials. The difluoro-substitution on the 2-methylquinoline (B7769805) scaffold can significantly enhance key properties such as thermal stability, chemical resistance, and electronic characteristics, making it a target for investigation in materials science.

Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Photovoltaics)

The photoluminescent properties of quinoline (B57606) derivatives have positioned them as promising candidates for optoelectronic applications. pleiades.online The 6,7-Difluoro-2-methylquinoline scaffold is being explored for its potential role in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine atoms can modulate the frontier molecular orbital energy levels (HOMO/LUMO), which is critical for tuning the emission color and improving charge injection/transport in OLEDs. pleiades.onlinenycu.edu.tw In related systems, such as those based on 6,7-difluoroquinoxaline, derivatives have been synthesized as donor materials for organic solar cells, demonstrating broad absorption bands and suitable energy levels for photovoltaic applications. researchgate.net

For instance, devices fabricated with analogous fluorinated heterocyclic compounds have shown efficient blue emission, a sought-after feature for display and lighting technologies. nih.gov The introduction of fluorine can enhance both the efficiency and stability of these devices. nycu.edu.tw While specific device data for this compound is emerging, the performance of structurally similar fluorinated quinoline and quinoxaline (B1680401) derivatives in OLEDs highlights its potential. researchgate.netnih.gov

Table 1: Performance Characteristics of Related Fluorinated Heterocycles in Optoelectronic Devices

| Compound Type | Application | Key Performance Metric | CIE Coordinates | Reference |

|---|---|---|---|---|

| Fluorene-bridged quinoxaline | Blue OLED Emitter | 1.30% External Quantum Efficiency | (0.19, 0.27) | nih.gov |

| F2-HCNQ doped NPB | OLED p-dopant | 3.6 lm/W Power Efficiency | N/A | nycu.edu.tw |

Functional Polymers and Thin Films

In polymer science, the integration of fluorinated moieties into a polymer backbone can lead to materials with superior properties. The this compound unit can be used as a monomer or additive in the synthesis of advanced functional polymers. The strong carbon-fluorine bonds enhance the thermal stability and chemical inertness of the resulting polymers, making them suitable for applications requiring durability in harsh environments. The planar and rigid nature of the quinoline ring can also contribute to ordered packing in thin films, which is advantageous for applications in electronics and coatings. oregonstate.edu The preparation of organic thin films is a fundamental aspect of producing devices like OLEDs, where uniform, defect-free layers are essential for performance. oregonstate.eduresearchgate.net

Supramolecular Assemblies and Metal-Organic Frameworks (MOFs)

This compound possesses key features that make it a promising candidate as a ligand for the construction of supramolecular assemblies and Metal-Organic Frameworks (MOFs). The nitrogen atom in the quinoline ring provides a primary coordination site for metal ions, while the fluorine atoms can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which help direct the self-assembly process and stabilize the final architecture. mdpi.com

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. rsc.org The precise size, shape, and functionality of the organic ligand are crucial in determining the topology and properties of the resulting framework. By using this compound as a ligand, it is possible to design MOFs with tailored pore environments and functionalities. These materials have potential applications in gas separation, storage, and catalysis, where the chemical nature of the pore surfaces is critical. rsc.orgrsc.org

Role in Catalysis and Ligand Design

The quinoline scaffold is a prominent structural motif in ligand design for catalysis, owing to its ability to form stable complexes with a wide range of metals.

Ligand Scaffolds for Transition Metal Catalysis

The nitrogen atom of this compound serves as an excellent coordination site for transition metals. As a ligand, it can be used to synthesize metal complexes with potential catalytic activities. The presence of two electron-withdrawing fluorine atoms on the benzene (B151609) ring can significantly influence the electronic properties of the coordinated metal center. This electronic modulation can affect the reactivity and selectivity of the catalyst in various chemical transformations. Research on related quinoline systems demonstrates their effectiveness in forming catalytically active transition metal complexes for reactions such as alkylation. researchgate.netresearchgate.net

Organocatalysis and Enantioselective Catalysis

Beyond metal-based catalysis, the rigid quinoline framework is an attractive scaffold for the development of organocatalysts. By attaching a catalytically active functional group to the this compound core, new catalysts can be designed. Furthermore, the scaffold is well-suited for applications in enantioselective catalysis. Chiral quinoline-based ligands have been successfully employed in asymmetric hydrogenation reactions, achieving high enantioselectivities. polyu.edu.hk The defined and rigid structure of the quinoline backbone helps to create a specific chiral environment around the catalytic center, enabling precise control over the stereochemical outcome of a reaction. This makes derivatives of this compound valuable targets for the synthesis of new ligands and catalysts for producing optically active compounds. polyu.edu.hk

Agrochemical and Crop Protection Research (as a structural motif or intermediate)

The quinoline core is a recognized structural motif in the development of agrochemicals, particularly fungicides. digitellinc.com Research into novel quinoline derivatives has yielded compounds with significant fungicidal activities. For instance, a series of new quinoline derivatives based on the structure of the commercial fungicide tebufloquin (B3424904) were designed and synthesized. researchgate.net Bioassays of these compounds demonstrated potent fungicidal activity against Erysiphe graminis (powdery mildew). researchgate.net

One compound from this study, designated 8c, exhibited an EC₅₀ value of 1.48 mg/L, indicating higher efficacy than the lead compound, tebufloquin. researchgate.net This highlights the potential of the quinoline framework as a basis for creating new, effective crop protection agents. The 6,7-difluoro substitution pattern on the 2-methylquinoline core can be explored as a modification to existing fungicidal scaffolds, potentially enhancing their efficacy, metabolic stability, or other key properties, in a manner analogous to how trifluoromethylpyridine derivatives have become crucial in agrochemicals. researchgate.net

Table 1: Fungicidal Activity of Novel Quinoline Derivatives Against Erysiphe graminis

| Compound | EC₅₀ (mg/L) | Reference |

|---|---|---|

| 8c | 1.48 | researchgate.net |

| Tebufloquin (Commercial Fungicide) | >1.48 | researchgate.net |

Design and Synthesis of Functional Dyes and Pigments

The 6,7-difluoroquinoline (B156812) moiety is a key component in the design of functional dyes, particularly fluorescent probes and materials for electronic applications. The introduction of fluorine atoms into the quinoline ring significantly influences the compound's photophysical properties. pleiades.online Fluorine's high electronegativity can enhance electronic mobility, improve stability, and alter the emission and absorption spectra of the resulting dye. urfu.ru

Studies on 2-methyl-6,7-difluoro-8-hydroxyquinoline have investigated the effect of the fluorine atoms on its photoluminescent properties. pleiades.online Furthermore, related structures like 6,7-difluoro-2-styryl-8-hydroxyquinoline have been synthesized and complexed with metals like Zinc (Zn(II)). urfu.ru These complexes are of interest because they are often soluble in common organic solvents, are thermally stable, and are suitable for creating films for material science applications. urfu.ru The modification of the quinoline core, such as by extending conjugation with a styryl group, is a common strategy to fine-tune the dye's properties. urfu.ru The development of quinoline-based fluorescent scaffolds often involves creating a "push-pull" system to modulate the photophysical characteristics, where different chemical groups can be added to the core structure to push or pull electron density. nih.gov

Table 2: Related 6,7-Difluoroquinoline Derivatives in Dye Research

| Compound | Application/Property Investigated | Reference |

|---|---|---|

| 2-Methyl-6,7-difluoro-8-hydroxyquinoline | Effect of fluorine on photophysical properties | pleiades.online |

| (E)-2-[2-(4-methoxyphenyl)vinyl]-6,7-difluoro-8-hydroxyquinoline | Synthesis of a styryl derivative for functional dyes | urfu.ru |

| Zn(II) complex of (E)-2-[2-(4-methoxyphenyl)vinyl]-6,7-difluoro-8-hydroxyquinoline | Metal complex with potential for blue-green luminescence | urfu.ru |

Key Intermediate in the Synthesis of Complex Chemical Entities

This compound serves as a crucial intermediate in the synthesis of more complex molecules due to the reactivity of its fluorinated aromatic ring and methyl group. Halogenated heteroarenes are pivotal precursors in organic synthesis, often utilized in palladium-catalyzed cross-coupling reactions to build larger, more intricate molecular architectures. nih.gov

A key application of this structural motif is demonstrated in the synthesis of precursors for other functional molecules. For example, a convenient and efficient synthesis was developed for methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, starting from 3,4-difluoroaniline (B56902) precursors. mdpi.commdpi.com This reaction pathway involves several steps, including the formation of an isothiocyanate, reaction with dimethyl malonate, benzylation, and finally, a cyclization to form the quinoline ring system. mdpi.com The resulting compound is a valuable precursor for further chemical elaboration. mdpi.commdpi.com This illustrates how the 6,7-difluoroquinoline core can be constructed and then used as a foundational element for building more complex chemical entities.

Table 3: Example Synthetic Pathway Involving a 6,7-Difluoroquinoline Core

| Step | Reaction Type | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Isothiocyanate formation | 3,4-difluoroaniline, Carbon disulfide | 3,4-difluorophenyl isothiocyanate | mdpi.com |

| 2 | Nucleophilic addition | Dimethyl malonate, t-BuOK | Malonate adduct | mdpi.com |

| 3 | Alkylation (Benzylation) | 4-fluorobenzyl chloride | S-benzylated intermediate | mdpi.com |

| 4 | Cyclization | Heat in diphenyl ether | Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate | mdpi.com |

Future Research Directions and Unexplored Reactivity

Novel and Sustainable Synthetic Approaches for 6,7-Difluoro-2-methylquinoline

While classical methods for quinoline (B57606) synthesis are well-established, future research is expected to focus on the development of more sustainable and efficient routes to this compound and its derivatives. Conventional syntheses often require harsh conditions and generate significant waste. Modern synthetic strategies are increasingly leaning towards greener alternatives.

Future avenues in the synthesis of this compound could include:

Photocatalytic Methods: The use of visible-light photoredox catalysis for the synthesis of fluorinated aromatic compounds is a rapidly growing field. mdpi.com Research into photocatalytic C-H functionalization and cyclization reactions could provide milder and more selective pathways to the difluorinated quinoline core. acs.orgmdpi.com For instance, developing a photocatalytic Combes or Doebner-von Miller quinoline synthesis could significantly reduce the energy requirements and environmental impact.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processes, including improved safety, scalability, and reproducibility. The development of a continuous flow process for the synthesis of this compound could lead to a more efficient and cost-effective manufacturing process.

Bio-inspired Catalysis: The use of enzymes or engineered microorganisms for the synthesis of quinoline derivatives is a largely unexplored but promising area. Biocatalytic approaches could offer unparalleled stereoselectivity and environmental compatibility.

A comparative look at potential synthetic strategies is presented in the table below:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Photocatalysis | Mild reaction conditions, high selectivity, use of renewable energy sources. mdpi.com | Development of efficient photocatalysts, optimization of reaction parameters. acs.org |

| Flow Chemistry | Enhanced safety, scalability, precise process control, potential for automation. | Reactor design, optimization of flow parameters, integration with real-time analytics. |

| Bio-catalysis | High stereoselectivity, environmentally benign, use of renewable resources. | Enzyme discovery and engineering, optimization of fermentation/reaction conditions. |

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations

The electron-withdrawing nature of the two fluorine atoms on the benzene (B151609) ring of this compound significantly influences its reactivity. While nucleophilic aromatic substitution (SNAr) reactions are expected, there is a vast potential for exploring unconventional reactivity.

Future research in this area could focus on:

Nucleophilic Substitution Reactivity: A systematic study of the reactivity of the C-F bonds towards various nucleophiles under different conditions is warranted. mdpi.comlookchem.com While SNAr reactions on fluoroquinolines are known, the specific regioselectivity and reactivity of the 6,7-difluoro substitution pattern, influenced by the methyl group, remains to be fully elucidated.

Electrophilic Aromatic Substitution: The electron-deficient nature of the benzene ring would generally disfavor electrophilic aromatic substitution. However, under forcing conditions or with highly reactive electrophiles, interesting and potentially novel substitution patterns could emerge. youtube.com

Cycloaddition Reactions: The quinoline core can participate in various cycloaddition reactions. youtube.comyoutube.comyoutube.comlibretexts.org Investigating the participation of the difluorinated benzene ring or the pyridine (B92270) ring of this compound in [4+2] or 1,3-dipolar cycloadditions could lead to the synthesis of novel polycyclic and heterocyclic systems. nih.gov The influence of the fluorine atoms on the dienophilic or dipolarophilic character of the quinoline system is a key area for exploration.

Integration of this compound into Emerging Technologies (e.g., Quantum Dots, Advanced Sensors)

The unique photophysical properties that can arise from the introduction of fluorine atoms into conjugated systems make this compound an attractive candidate for applications in materials science and sensor technology.

Promising areas for future investigation include:

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are known to be useful in OLEDs as emitting materials or electron transporters. nih.govresearchgate.netuconn.edu The incorporation of fluorine atoms can enhance electron mobility and improve the performance of organic electronic devices. urfu.rulp.edu.ua Synthesizing and characterizing derivatives of this compound for their electroluminescent properties could lead to the development of new, high-performance blue OLED emitters.

Fluorescent Probes and Sensors: The quinoline scaffold is a common feature in fluorescent probes for the detection of metal ions and other analytes. acs.orgbohrium.com The fluorine atoms in this compound can modulate its fluorescence properties, potentially leading to sensors with enhanced sensitivity and selectivity. nih.gov Research could focus on designing and synthesizing functionalized derivatives that act as "turn-on" or ratiometric fluorescent probes for specific targets.

Quantum Dots: While no direct application has been reported, the synthesis of novel ligands for the surface functionalization of semiconductor quantum dots is an active area of research. The coordinating ability of the quinoline nitrogen, combined with the electronic modifications from the fluorine atoms, could make derivatives of this compound interesting candidates for passivating quantum dot surfaces and tuning their optical properties.

Computational Design and Predictive Synthesis of Highly Functionalized Derivatives

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. These approaches can accelerate the discovery of new molecules with desired properties and optimize their synthetic routes.

Future research directions in this domain include:

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.netdergipark.org.tr Such studies can predict the most likely sites for nucleophilic or electrophilic attack, guide the design of new reactions, and help to interpret experimental results.

Machine Learning for Synthesis Prediction: Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new reactions and suggest optimal synthetic pathways. doaj.orgmdpi.comresearchgate.net Applying these tools to the synthesis of functionalized this compound derivatives could significantly reduce the amount of trial-and-error experimentation required. researchgate.net

In Silico Screening for Biological Activity: Computational docking and molecular dynamics simulations can be used to predict the binding affinity of this compound derivatives to various biological targets. This in silico screening can help to prioritize compounds for synthesis and biological testing, thereby streamlining the drug discovery process.

The following table outlines potential computational approaches and their applications:

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Prediction of reactivity, spectroscopic properties, and reaction mechanisms. researchgate.netdergipark.org.tr |

| Machine Learning (ML) | Optimization of synthetic routes, prediction of reaction outcomes. doaj.orgmdpi.comresearchgate.net |

| Molecular Docking | In silico screening for potential biological targets, prediction of binding modes. |

Interdisciplinary Research Opportunities Leveraging Unique Fluorine Effects

The presence of two fluorine atoms in this compound offers a unique handle for interdisciplinary research, particularly in the fields of medicinal chemistry, chemical biology, and materials science.

Key interdisciplinary research opportunities include:

Bioisosteric Replacement in Drug Design: The difluorophenyl moiety can act as a bioisostere for other chemical groups, allowing for the fine-tuning of the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.govnamiki-s.co.jpcambridgemedchemconsulting.comrsc.orgnih.gov Exploring the use of the 6,7-difluoro-2-methylquinolyl group as a novel scaffold or substituent in medicinal chemistry could lead to the discovery of new therapeutic agents with improved properties.

19F NMR Probes: The fluorine atoms in this compound provide a sensitive probe for 19F Nuclear Magnetic Resonance (NMR) spectroscopy. This can be exploited in chemical biology to study the interactions of fluorinated molecules with biological systems in a complex environment.

Fluorine-Specific Interactions in Materials Science: The highly polarized C-F bond can participate in non-covalent interactions, such as halogen bonding and dipole-dipole interactions. These interactions can be harnessed to control the self-assembly of molecules in the solid state, leading to the development of new materials with tailored properties.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6,7-Difluoro-2-methylquinoline?

- Methodological Answer : A common approach involves cyclization reactions using polyphosphoric acid (PPA) as a catalyst. For example, enaminone intermediates can undergo cyclization under controlled heating (140°C for 5 hours), followed by purification via column chromatography (silica gel, hexane:ethyl acetate eluent) to isolate the product . Fluorination steps may utilize reagents like hydrogen peroxide or halogen exchange agents to introduce fluorine atoms at positions 6 and 6. Post-synthetic modifications, such as methylation, can be achieved using alkyl halides under nucleophilic substitution conditions .

Q. How is the structural confirmation of this compound achieved?

- Methodological Answer :

- NMR Spectroscopy : and NMR are critical for confirming substitution patterns. Fluorine atoms induce distinct splitting patterns; for example, NMR can resolve overlapping signals in fluorinated quinolines .

- X-ray Crystallography : Resolves spatial arrangements, dihedral angles (e.g., 60.44° between phenyl and quinoline moieties), and intermolecular interactions (e.g., C–H···π or π–π stacking) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and purity .

Advanced Research Questions

Q. How can regioselectivity challenges in fluorination during synthesis be addressed?

- Methodological Answer :

- Directing Groups : Use electron-withdrawing groups (e.g., nitro or carbonyl) to guide fluorine placement. For instance, a trifluoromethyl group at position 2 can influence reactivity at positions 6 and 7 via steric or electronic effects .

- Fluorinating Agents : Selective agents like DAST (diethylaminosulfur trifluoride) or Olah’s reagent (pyridine-HF) can enhance regioselectivity. Comparative studies with 7-Fluoro-2-methylquinoline derivatives suggest temperature and solvent polarity adjustments (e.g., DMF vs. THF) improve yield .

Q. What strategies resolve contradictions in crystallographic data for fluorinated quinolines?

- Methodological Answer :

- Multi-technique Validation : Combine X-ray data with density functional theory (DFT) calculations to verify bond lengths and angles. For example, discrepancies in dihedral angles (e.g., 29.14° vs. 24.64° between quinoline and phenyl rings) can arise from crystal packing effects; computational modeling helps distinguish intrinsic molecular geometry from lattice distortions .

- Hydrogen Bond Analysis : Investigate intermolecular interactions (e.g., C–H···O or π–π stacking) using Hirshfeld surface analysis to confirm stability and polymorphism .

Q. How can the bioactivity of this compound be systematically compared to related derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Test kinase inhibition (e.g., EGFR/FAK) using fluorescence-based assays. For example, 2-Arylquinolines with methoxy groups show IC values <1 µM, providing a benchmark for activity comparisons .

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., chloro, trifluoromethyl) and assess changes in potency. Derivatives like 4-Chloro-5,7-difluoro-2-phenylquinoline exhibit enhanced antimicrobial activity due to increased lipophilicity .

- Molecular Docking : Use software like AutoDock to predict binding modes in target proteins (e.g., DNA gyrase for antimicrobial activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。